4-Iodo-3-methoxybenzonitrile

Description

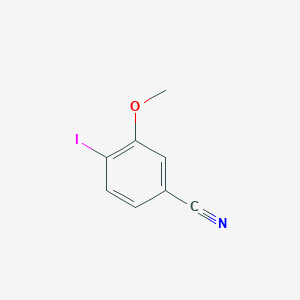

4-Iodo-3-methoxybenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with an iodine atom at the para-position and a methoxy group at the meta-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a leaving group.

Properties

IUPAC Name |

4-iodo-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVBLOSDBCTTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630309 | |

| Record name | 4-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652997-56-3 | |

| Record name | 4-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methoxybenzonitrile can be synthesized through various methods. One common approach involves the iodination of 3-methoxybenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. For example, the compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be employed to modify the nitrile group to amines or other derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent such as tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aldehydes and Carboxylic Acids: Resulting from oxidation of the methoxy group.

Amines: Produced by reduction of the nitrile group.

Scientific Research Applications

4-Iodo-3-methoxybenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Explored for its role in the development of new drugs and therapeutic agents, especially those targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxybenzonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the compound acts as an electrophile, where the iodine atom is replaced by a new carbon-carbon bond through the catalytic cycle involving palladium intermediates. The methoxy and nitrile groups can also participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Based on structural similarity algorithms, the following compounds exhibit close resemblance to 4-Iodo-3-methoxybenzonitrile (Table 1):

Table 1: Structural Analogs and Key Properties

| Compound Name | CAS RN | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| 4-Iodo-3,5-dimethylbenzonitrile | 3058-39-7 | Iodo, 3,5-dimethyl | 0.95 | Methyl groups instead of methoxy |

| Unidentified analog | 52107-68-3 | Undisclosed | 0.89 | Likely positional isomer or substituent |

| Unidentified analog | 69113-59-3 | Undisclosed | 0.87 | Structural variations in substituents |

Key Observations :

- 4-Iodo-3,5-dimethylbenzonitrile (similarity 0.95) replaces the methoxy group with methyl groups, reducing electron-donating effects and altering steric hindrance. This may lower reactivity in nucleophilic aromatic substitution compared to the methoxy-containing parent compound .

- Compounds with lower similarity scores (0.87–0.89) likely differ in substituent positions or functional groups, impacting solubility and dipole moments.

Functional Group Comparison

(a) 3-Methoxybenzonitrile

- Structure : Lacks the iodine substituent.

- Reactivity: Without iodine, it cannot participate in iodine-mediated coupling reactions. The methoxy group directs electrophilic substitution to the ortho/para positions, whereas the iodine in this compound enhances electrophilicity at the para site .

- Applications : Primarily used as a precursor in agrochemicals, contrasting with the iodo analog’s utility in pharmaceutical intermediates.

(b) 4-Methoxybenzonitrile

- Structure : Methoxy at para instead of meta.

- Electronic Effects : The para-methoxy group strongly activates the ring, increasing susceptibility to electrophilic attack compared to the meta-substituted iodine analog. This positional difference significantly alters reaction pathways and byproduct profiles .

Biological Activity

4-Iodo-3-methoxybenzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an iodine atom, a methoxy group, and a nitrile functional group on a benzene ring, exhibits properties that may be beneficial in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C9H8I NO, with a molecular weight of approximately 284.09 g/mol. It appears as a light yellow solid and is known for its enhanced solubility and stability due to the methoxy group, which can improve its bioavailability in biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The iodine atom facilitates binding to specific sites on proteins or enzymes, potentially modulating their activity. The methoxy group enhances solubility, which is crucial for pharmacological applications.

Anticancer Properties

Research indicates that compounds with similar structural features may exhibit anticancer properties . For instance, studies have shown that halogenated benzonitriles can induce apoptosis in tumor cells through specific pathways . The selective tumoricidal action appears to correlate with the reduction of nitro groups to nitroso forms within tumor cells, leading to apoptosis induction .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . The unique structural features allow it to engage in halogen bonding and hydrogen bonding interactions critical for biological efficacy. Further studies are needed to elucidate specific mechanisms of action and therapeutic potentials.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Key Features | Differences from this compound |

|---|---|---|

| 3-Iodo-4-methoxybenzonitrile | Lacks the methoxymethoxy group | May exhibit different solubility and reactivity |

| 4-Iodo-3-(methoxymethoxy)benzonitrile | Positional isomer with different substitution pattern | Potentially different chemical and biological properties |

| 3-Bromo-4-(methoxymethoxy)benzonitrile | Bromine substitution instead of iodine | Influences reactivity and interactions |

This table illustrates how variations in structure can significantly impact the biological activity of related compounds.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Antitumor Activity : A study evaluated the compound's effects on various tumor cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to oxidative stress induction within cancerous cells.

- Enzyme Interaction Studies : Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit key enzymes, suggesting potential applications in metabolic disorders.

Future Research Directions

Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Studies should focus on:

- Detailed mechanistic studies to understand how this compound interacts at the molecular level.

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- Exploration of its potential as a lead compound for drug development against various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.